Copper(ii)stearate

Description

Historical Context and Evolution of Copper(II) Stearate (B1226849) Research

Research into copper(II) carboxylates, including copper(II) stearate, has been ongoing for over a decade, driven by their unique geometric structures and physicochemical characteristics. researchgate.net Historically, the synthesis of these complexes was dominated by chemical methods, often utilizing copper(II) sulfate (B86663), carbonate, oxide, or nitrate (B79036) as the copper source. scielo.br A notable application that emerged from early observations is the formation of copper stearate as a waxy, green corrosion product on copper and brass elements in contact with fatty acids from leather dressings. conservation-wiki.com More recent research has explored novel synthesis techniques, such as electrochemical methods, to gain better control over the product's properties. researchgate.netscielo.br

Current Research Frontiers and Prospective Trajectories for Copper(II) Stearate

Current research on copper(II) stearate is vibrant and expanding into several key areas. A significant frontier is its use as a catalyst, particularly in the in-situ combustion process for heavy oil recovery. researchgate.netresearchgate.net Studies have shown that copper(II) stearate can act as both a homogeneous and heterogeneous catalyst, enhancing the efficiency of oil oxidation. researchgate.netresearchgate.net Another active area of investigation is its application in materials science, such as in the creation of superhydrophobic surfaces on copper mesh for oil-water separation. frontiersin.org Future research is likely to focus on further elucidating the catalytic mechanisms of copper(II) stearate and exploring its potential in the development of advanced materials with tailored properties. The synthesis of copper(II) stearate nanoparticles and the study of their unique characteristics also represent a promising avenue for future investigations. researchgate.net

Structure

2D Structure

Properties

Molecular Formula |

C36H72CuO4 |

|---|---|

Molecular Weight |

632.5 g/mol |

IUPAC Name |

copper;octadecanoic acid |

InChI |

InChI=1S/2C18H36O2.Cu/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20); |

InChI Key |

SGUDOLQZBZAQRW-UHFFFAOYSA-N |

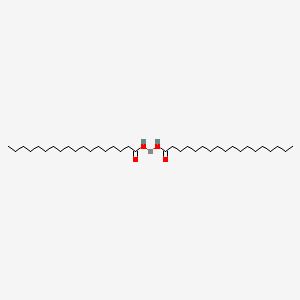

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.[Cu] |

Origin of Product |

United States |

Synthetic Methodologies for Copper Ii Stearate

Precipitation-Based Synthesis Routes for Copper(II) Stearate (B1226849)

Precipitation, or double-decomposition, stands as a conventional and widely utilized method for synthesizing Copper(II) Stearate. This approach is predicated on the reaction between a soluble copper salt and a soluble stearate salt, leading to the formation of the insoluble Copper(II) Stearate, which then precipitates out of the solution.

Double-Decomposition Reactions in Aqueous and Mixed Media

The fundamental principle of this method involves a metathesis reaction in a liquid medium. Commonly, an aqueous solution of a copper salt, such as copper(II) sulfate (B86663), is reacted with a solution of sodium stearate. chemicalbook.comiyte.edu.tr The reaction results in the formation of light-blue, water-insoluble Copper(II) Stearate, which can be isolated by filtration. chemicalbook.comiyte.edu.tr

The reaction can be summarized as: 2 C17H35COONa(aq) + CuSO4(aq) → (C17H35COO)2Cu(s) + Na2SO4(aq)

Besides purely aqueous systems, mixed media can also be employed. For instance, synthesis can be performed in a 50% isopropanol (B130326) solution. sciencemadness.org In such a procedure, stearic acid is first dissolved in the heated isopropanol solution and saponified with sodium hydroxide (B78521) to form sodium stearate in situ. The subsequent addition of a soluble copper salt induces the precipitation of Copper(II) Stearate. sciencemadness.org This variation allows for flexibility in reactant solubility and reaction conditions. The purity of the final product is enhanced by washing the precipitate thoroughly with water to remove soluble byproducts like sodium sulfate or sodium chloride. iyte.edu.trcore.ac.uk

Parameters Influencing Crystal Morphology and Purity in Precipitation Synthesis

The physical and chemical properties of the Copper(II) Stearate produced via precipitation are highly dependent on several key experimental parameters. Control over these factors is crucial for obtaining a product with the desired crystal morphology, particle size, and purity.

Key influencing parameters include:

Temperature and Cooling Rate: Temperature affects the solubility of reactants and the kinetics of both nucleation and crystal growth. mdpi.com For crystalline products, the rate of cooling of a supersaturated solution can significantly impact crystal shape. Slower cooling rates tend to produce more well-defined, prismatic crystals, whereas rapid cooling can lead to smaller, needle-like crystal structures. whiterose.ac.ukcore.ac.uk

Solvent System: The choice of solvent alters the properties of the solution, such as viscosity and surface tension, which in turn influence nucleation and growth kinetics. mdpi.com The interaction between the solvent molecules and the crystal surfaces can dictate the final crystal habit.

Supersaturation: The level of supersaturation is a primary driving force for crystallization. Controlling the rate at which supersaturation is generated is essential for managing the balance between the nucleation of new crystals and the growth of existing ones, thereby affecting the final particle size distribution. mdpi.com

Purity and Washing: The purity of the final Copper(II) Stearate product is contingent on the effective removal of soluble byproducts formed during the reaction. iyte.edu.tr Inadequate washing can leave contaminants such as sodium sulfate or sodium chloride trapped within the product, affecting its quality. core.ac.uk

Electrochemical Synthesis Techniques for Copper(II) Stearate

Electrochemical synthesis offers a modern and highly controllable alternative to traditional chemical methods. This technique utilizes an electric current to drive the formation of Copper(II) Stearate from a copper anode in the presence of stearic acid. researchgate.netpsu.edu

Mechanistic Investigations of Anodic Oxidation for Copper(II) Stearate Formation

The electrochemical synthesis of Copper(II) Stearate is conducted in an electrolysis cell, typically containing a copper foil as the anode and an inert material like graphite (B72142) as the cathode. researchgate.netscielo.br The electrolyte consists of stearic acid dissolved in a solvent such as ethanol (B145695), mixed with an aqueous solution of a supporting electrolyte, like ammonium (B1175870) acetate (B1210297). researchgate.netscielo.br

The mechanism proceeds through the following key steps scielo.brresearchgate.net:

Anodic Oxidation: At the anode, metallic copper is oxidized by the applied voltage, releasing Cu²⁺ ions into the solution. Cu(s) → Cu²⁺(aq) + 2e⁻

Cathodic Reaction: At the cathode, water is reduced, generating hydroxide ions (OH⁻). 2H₂O(l) + 2e⁻ → H₂(g) + 2OH⁻(aq)

Stearate Ion Formation: The hydroxide ions react with stearic acid (HSt) in the solution to form stearate anions (St⁻). C₁₇H₃₅COOH (HSt) + OH⁻(aq) → C₁₇H₃₅COO⁻ (St⁻) + H₂O(l)

Complex Formation: The electrochemically generated Cu²⁺ ions react with the stearate anions to form the insoluble Copper(II) Stearate complex, which precipitates from the solution. Cu²⁺(aq) + 2C₁₇H₃₅COO⁻(aq) → (C₁₇H₃₅COO)₂Cu(s)

This method avoids the need for chemical oxidizing or reducing agents and allows for precise control over the reaction rate through the manipulation of electrical parameters. researchgate.net

Impact of Applied Voltage and Electrolyte Composition on Copper(II) Stearate Nanoparticle Characteristics

The characteristics of the electrochemically synthesized Copper(II) Stearate, particularly its morphology and particle size, are strongly influenced by the applied voltage and the composition of the electrolyte.

Applied Voltage: Research demonstrates a direct correlation between the applied voltage and the resulting nanoparticle size. researchgate.netscielo.br Lower voltages lead to a slower, more controlled release of Cu²⁺ ions, favoring the formation of smaller nanoparticles and more ordered crystalline structures. researchgate.netscielo.brsbq.org.br

| Applied Voltage (V) | Average Cu Nanoparticle Size (nm) | Observed Morphology of Cu(II) Stearate Complex |

| 1 | 2.49 ± 0.82 | Well-shaped petal-like structures researchgate.netscielo.br |

| 5 | 3.61 ± 1.18 | Inhibited formation of well-shaped structures researchgate.netscielo.br |

| 10 | 6.64 ± 2.72 | Inhibited formation of well-shaped structures researchgate.netscielo.br |

Higher voltages increase the rate of copper anode corrosion, leading to a higher concentration of Cu²⁺ ions and the formation of larger particles. researchgate.net

Electrolyte Composition: The supporting electrolyte is a critical component of the reaction medium. Ammonium acetate is commonly used to ensure sufficient conductivity of the solution. researchgate.netpsu.edu The concentration of the supporting electrolyte can be optimized to maximize the yield and minimize energy consumption. rsc.org Studies have shown that for the synthesis of both Copper(II) laurate and Copper(II) stearate, optimal conditions were found to be a 10 V applied voltage for 4 hours in a 0.1 M ammonium acetate electrolyte solution. rsc.org

Direct Fusion and Solid-State Synthesis Approaches for Copper(II) Stearate

Direct synthesis methods, often referred to as fusion processes, involve the reaction of stearic acid directly with a copper compound at elevated temperatures, typically in the absence of a significant amount of solvent. researchgate.net

One such method involves reacting stearic acid with basic copper carbonate in water. google.com The mixture is heated to a temperature range of 75-85 °C and stirred for 2-3 hours to yield the blue Copper(II) Stearate product. google.com This process is described as environmentally friendly due to the absence of brine waste and the potential for recycling the water medium. google.com The reaction is as follows: 4C₁₇H₃₅COOH + Cu(OH)₂·CuCO₃ → 2(C₁₇H₃₅COO)₂Cu + 3H₂O + CO₂↑ google.com

Another approach is the fusion process, which consists of adding a metal oxide, such as copper(II) oxide, to molten stearic acid. researchgate.net This method eliminates the need for a solvent altogether. The reaction proceeds at a temperature above the melting point of stearic acid (around 70 °C). researchgate.net

A related high-temperature technique is thermal decomposition, where Copper(II) Stearate is formed as an intermediate. In this method, a copper precursor like copper(II) acetate monohydrate is heated with stearic acid in a high-boiling point solvent like 1-octadecene (B91540). nih.gov The formation of Copper(II) Stearate is indicated by the solution turning blue as the temperature rises to 150 °C. nih.gov This in-situ formed complex can then be used for subsequent reactions, such as decomposition to form copper nanoparticles at higher temperatures. nih.gov

Sustainable and Green Chemistry Principles in Copper(II) Stearate Production

The growing emphasis on environmental stewardship and sustainable industrial practices has significantly influenced the chemical manufacturing sector, including the production of metallic soaps like copper(II) stearate. Green chemistry principles are increasingly being integrated into synthetic methodologies to minimize environmental impact, reduce waste, and enhance energy efficiency. These approaches focus on developing economically sound processes that prioritize the use of renewable resources, maximize atom economy, and eliminate the generation of hazardous substances. imarcgroup.com

Recent research has explored several innovative pathways for the synthesis of copper(II) stearate that align with the core tenets of green chemistry. These methods offer significant advantages over traditional techniques, which often involve higher energy consumption and the generation of substantial waste streams. google.comgoogle.com Key areas of advancement include the adoption of greener reaction conditions, the use of alternative and safer solvents, the development of novel catalytic systems, and the implementation of waste reduction and recycling protocols. scispace.combcrec.idgoogle.com

Renewable Feedstocks and Safer Reagents

A fundamental principle of green chemistry is the use of renewable rather than depleting raw materials. Stearic acid, a primary reactant in the synthesis of copper(II) stearate, is a fatty acid that can be readily sourced from natural and renewable animal and vegetable fats and oils. scielo.brontosight.ai This provides a sustainable alternative to petroleum-based feedstocks.

Furthermore, a shift towards safer reagents is evident in modern synthetic routes. For instance, an environmentally protective synthesis method utilizes basic copper carbonate and stearic acid in water, catalyzed by hydrogen peroxide. google.com In this process, the hydrogen peroxide is unstable and decomposes, leaving no impurities in the final product. google.com Another green approach involves the electrochemical synthesis of copper(II) stearate. This method uses a copper anode as the source of Cu²⁺ ions, reacting with stearic acid in the presence of an electrolyte like ammonium acetate. scielo.brresearchgate.net This technique avoids the use of potentially hazardous copper salts and minimizes byproducts. scielo.br

| Parameter | Traditional Method (e.g., Double Decomposition) | Greener Electrochemical Method |

| Copper Source | Copper(II) sulfate wikipedia.orgiyte.edu.tr | Copper anode scielo.br |

| Primary Reagent | Sodium stearate wikipedia.orgiyte.edu.tr | Stearic acid scielo.br |

| Byproduct | Sodium sulfate wikipedia.org | Minimal, primarily H₂ gas at the cathode |

| Solvent | Typically aqueous iyte.edu.tr | Ethanol/water mixture scielo.br |

This table provides a comparative overview of reagents used in traditional versus a greener electrochemical synthesis of copper(II) stearate.

Atom Economy and Waste Minimization

Maximizing atom economy—the efficiency of a chemical reaction in converting reactants to the desired product—is a cornerstone of green synthesis. Methodologies that reduce byproducts and waste are highly favored.

Solvent-Free and One-Pot Synthesis: Solvent-free synthesis represents a significant advancement in reducing waste and environmental impact. mdpi.comworldscientific.com Dry methods for producing stearates have been developed that simplify operation, lower energy consumption, and drastically reduce wastewater discharge. google.com One such technique involves the direct reaction of triple-pressed stearic acid with a metallic compound, which saves on steps like press filtration, washing, and drying, thereby shortening the production cycle and reducing pollution treatment costs. google.com

One-pot synthesis, where reactants are converted to the final product in a single reactor, also enhances efficiency. A thermal decomposition method for producing copper nanoparticles involves reacting copper(II) acetate monohydrate, stearic acid (as a capping agent), and 1-octadecanol (as a mild reducing agent) in a single vessel. nih.gov This process first forms the copper stearate complex, which then decomposes to yield the desired nanoparticles, demonstrating a streamlined and efficient pathway that minimizes handling and potential loss of material. nih.gov

Electrochemical Methods: The electrochemical technique for synthesizing copper(II) stearate demonstrates high efficiency and minimal waste. scielo.br The reaction between Cu²⁺ ions, generated from the electrochemical oxidation of a copper anode, and stearate ions proceeds cleanly to form the copper(II) stearate complex. scielo.brresearchgate.net With yields reported as high as 99.2%, this method exemplifies high atom economy and significantly reduces the generation of waste streams compared to precipitation methods that produce large volumes of wastewater containing byproducts like sodium sulfate. scielo.brwikipedia.org

| Synthesis Method | Key Principle | Environmental Advantage | Research Finding |

| Dry Method | Solvent-Free Reaction | Reduces wastewater by up to 50 tons per ton of product; lowers energy consumption. google.com | Simplifies the process by eliminating filtration, washing, and drying steps. google.com |

| One-Pot Thermal Decomposition | Process Simplification | Reduces procedural steps and use of auxiliary substances. | Copper(II) acetate, stearic acid, and a reducing agent react in a single vessel to form the product. nih.gov |

| Electrochemical Synthesis | High-Efficiency Conversion | Achieves near-quantitative yield (99.2%) with minimal byproducts. scielo.br | The process is based on the slow release of Cu²⁺ ions, ensuring efficient complex formation. scielo.br |

| Wastewater Recycling | Circular Economy | Reduces water consumption to 1/15 - 1/4 of non-reuse methods. google.com | Filtrate from the production process can be pH-adjusted and reused multiple times. google.com |

This table summarizes various green synthetic approaches for copper(II) stearate and their associated environmental benefits and findings.

Energy Efficiency

Reducing energy consumption is another critical goal of sustainable manufacturing. imarcgroup.com Copper itself is a material known for its high thermal and electrical conductivity, which contributes to energy efficiency in its end-use applications. internationalcopper.org In its production, greener methods aim to lower the energy input required for the synthesis.

Use of Greener Solvents and Catalysts

The choice of solvents and catalysts plays a pivotal role in the environmental profile of a chemical process.

Safer Solvents: Traditional synthesis may use organic solvents. sciencemadness.orgresearchgate.net Green chemistry encourages the use of more benign solvents, with water being the most desirable. An environmentally protective synthesis method for copper stearate uses water as the reaction medium, which can be recycled along with waste heat, thereby preventing pollution. google.com Electrochemical methods also utilize relatively safe solvent systems like ethanol-water mixtures. scielo.br

Green Catalysts: The development of efficient and recyclable catalysts is a key research area. While not a direct synthesis of copper(II) stearate, related research on the esterification of stearic acid demonstrates the potential of green catalysts. For example, a Cu²⁺-exchanged Montmorillonite K10 (Cu-MMT K10) clay catalyst has been used for producing stearic acid methyl ester. scispace.combcrec.id This type of heterogeneous catalyst is low-cost, environmentally friendly, and can be easily separated from the reaction mixture for reuse, offering a model for green catalytic processes that could be adapted for metallic soap production. scispace.com Another approach uses hydrogen peroxide as a catalyst, which decomposes into water and oxygen, leaving no harmful residues. google.com

Advanced Characterization and Structural Elucidation of Copper Ii Stearate

Diffraction and Microscopic Analysis of Copper(II) Stearate (B1226849) Macro- and Nanostructure

While spectroscopy probes the molecular level, diffraction and microscopy techniques are used to understand how copper(II) stearate molecules arrange themselves on a larger scale. X-ray Diffraction (XRD) is the primary method for analyzing the crystalline or semi-crystalline structure of materials. researchpublish.com

XRD analysis of copper(II) stearate reveals its long-range order. Metallic soaps like copper(II) stearate are known to form a lamellar or layered structure, where planes of copper ions coordinated by the carboxylate headgroups are separated by the long, interdigitating hydrocarbon tails of the stearate ligands. The XRD pattern of such a structure is characterized by a series of sharp, intense, and equally spaced diffraction peaks at low 2θ angles. These peaks correspond to the (00l) reflections from the parallel lamellar planes. The interlayer spacing (d-spacing), which represents the thickness of one complete layer, can be calculated from the positions of these peaks using Bragg's Law. This d-spacing is directly related to the length of the stearate chains. The crystalline nature and average crystallite size can also be estimated from the peak broadening using the Debye-Scherrer equation. researchpublish.comisroset.org

X-ray Diffraction (XRD) for Crystalline Phase Identification and Lattice Parameters

X-ray Diffraction (XRD) is a primary technique for determining the crystalline nature and structural parameters of materials. In the analysis of Copper(II) stearate, XRD patterns reveal its crystal structure. Studies on thin films of stearic acid following the incorporation of Cu²⁺ ions show distinct Bragg reflections, confirming a structured, crystalline arrangement. The observed diffraction patterns for metal stearates often indicate a lamellar structure, where the metal ions are coordinated between layers of stearate molecules.

Table 1: Representative XRD Data for a Copper Stearate Film

| Bragg Reflection (00l) | 2θ (degrees) | d-spacing (Å) |

|---|---|---|

| (001) | 1.8 | 49.0 |

| (002) | 3.6 | 24.5 |

| (003) | 5.4 | 16.3 |

| (004) | 7.2 | 12.3 |

| (005) | 9.0 | 9.8 |

Note: This data is representative of a stearic acid film with incorporated Cu²⁺ ions and is intended to be illustrative of the expected XRD pattern for Copper(II) stearate. researchgate.net

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size Distribution

Scanning Electron Microscopy (SEM) is an essential tool for visualizing the surface topography and morphology of materials at a micro and nano-scale. For Copper(II) stearate, SEM analysis has revealed diverse morphologies depending on the preparation method. When electrochemically deposited as a thin film, Copper(II) stearate can exhibit a "rose-petal-like" microstructured morphology. In other preparations, it can form structures described as dendritic, with cauliflower-like and corn-like shapes.

The particle size distribution of Copper(II) stearate powders can be quantitatively assessed using SEM images coupled with image analysis software. This analysis provides statistical data on the size and shape of the particles, which are crucial for its application in various fields. Parameters such as mean, median, mode, and standard deviation of the particle diameter can be determined.

Table 2: Example of Particle Size Distribution Data from SEM Analysis of a Copper-Based Powder

| Statistical Parameter | Value (µm) |

|---|---|

| Mean Particle Size | 0.499 |

| Median Particle Size | 0.485 |

| Mode Particle Size | 0.470 |

| Standard Deviation | 0.150 |

| Skewness | 0.531 |

| Kurtosis | -0.250 |

Note: This table is based on data from electrodeposited copper powder and serves as an example of the type of quantitative analysis achievable with SEM. taylors.edu.myjru.edu.in

Transmission Electron Microscopy (TEM) for Nanoparticle Characterization and Internal Structure

Transmission Electron Microscopy (TEM) offers high-resolution imaging that allows for the characterization of the internal structure of materials at the nanoscale. zys-group.ir In the context of Copper(II) stearate, TEM is particularly valuable for studying nanoparticles derived from or stabilized by this compound. For instance, studies on colloidal copper nanoparticles stabilized by zinc stearate have shown particles with a crystalline copper(0) core. researchgate.net

TEM analysis can reveal details about the crystal lattice, grain boundaries, and the presence of any core-shell structures. azonano.com High-resolution TEM (HRTEM) can even visualize atomic planes, providing direct evidence of the crystalline nature of the nanoparticles. For Copper(II) stearate-related nanoparticles, TEM images have confirmed the presence of spherical particles in the size range of 5-10 nm. researchgate.net

Atomic Force Microscopy (AFM) for Surface Topography and Layer Thickness Analysis

Atomic Force Microscopy (AFM) is a powerful technique for characterizing the surface topography of materials with nanometer resolution. spectraresearch.com It can provide three-dimensional images of the surface and quantitative data on surface roughness. For thin films of Copper(II) stearate, AFM can be used to assess the uniformity and texture of the film.

While specific AFM studies on Copper(II) stearate are not extensively documented, analysis of copper thin films provides insight into the expected measurements. The root mean square (RMS) roughness is a common parameter derived from AFM data, which quantifies the vertical deviations of the surface from its mean plane. infinitalab.com

Table 3: Representative Surface Roughness Data from AFM Analysis of Copper Thin Films

| Sample Description | Scan Size (µm x µm) | RMS Roughness (nm) |

|---|---|---|

| Fresh Copper Film | 5 x 5 | 1.2 |

| Air-Exposed Copper Film | 5 x 5 | 2.5 |

| Passivated Copper Film | 5 x 5 | 1.5 |

Note: This data is derived from studies on copper thin films and illustrates the type of topographical information obtained via AFM. researchgate.netresearchgate.net

Thermal Decomposition and Stability Studies of Copper(II) Stearate

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of Thermal Degradation Processes

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are complementary techniques used to study the thermal stability and decomposition of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between a sample and a reference material, indicating endothermic or exothermic events.

Table 4: Representative TGA/DTA Data for a Copper(II) Complex

| Temperature Range (°C) | Weight Loss (%) | DTA Peak | Process |

|---|---|---|---|

| Room Temp - 200 | 2.6 | Endothermic | Dehydration |

| 200 - 250 | 15.0 | Endothermic | Ligand Decomposition |

| 250 - 1000 | 62.8 | Exothermic | Final Decomposition to CuO |

Note: This table is based on a representative copper(II) complex and illustrates the typical stages of thermal decomposition observed in TGA/DTA. orientjchem.org

Differential Scanning Calorimetry (DSC) for Endothermic and Exothermic Transitions of Copper(II) Stearate

Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the thermal transitions of materials by measuring the heat flow into or out of a sample as a function of temperature. tudelft.nl DSC curves reveal endothermic processes (heat absorption), such as melting and glass transitions, and exothermic processes (heat release), such as crystallization and some decomposition reactions. oxinst.com

For metal stearates, DSC analysis shows distinct endothermic peaks corresponding to phase transitions. Studies on alkali metal stearates, for example, reveal multiple transitions that are sensitive to the thermal history of the sample. cdnsciencepub.com The DSC thermogram of stearic acid, the ligand in Copper(II) stearate, shows a sharp endothermic peak corresponding to its melting point. researchgate.net It is expected that Copper(II) stearate will also exhibit endothermic transitions related to phase changes and melting, as well as exothermic events associated with its decomposition at higher temperatures.

Table 5: Illustrative DSC Data for Metal Stearates

| Compound | Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

|---|---|---|---|---|

| Stearic Acid | Melting | 52 | 61 | 178 |

| Calcium Stearate | Melting | 120 | 128.3 | - |

| Zinc Stearate | Melting | 118 | 124.5 | - |

Note: This table provides data for stearic acid and other metal stearates to illustrate the expected endothermic melting transitions that would be characterized by DSC. researchgate.net

Kinetic Modeling of Copper(II) Stearate Thermal Decomposition Pathways

The kinetic analysis of the thermal decomposition of solid-state compounds like copper(II) stearate is typically performed using thermogravimetric analysis (TGA) data obtained at multiple heating rates. The resulting data can be analyzed through two primary approaches: model-free (isoconversional) methods and model-fitting methods.

Model-Free (Isoconversional) Methods: These methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) techniques, are advantageous as they allow for the determination of the activation energy (Ea) without assuming a specific reaction model. The activation energy is calculated as a function of the extent of conversion (α), providing insight into the complexity of the reaction. For a multi-step process, the activation energy will vary as the reaction progresses.

Model-Fitting Methods: This approach involves fitting different solid-state reaction models to the experimental data to determine the most probable reaction mechanism. The kinetic parameters, including the activation energy (Ea) and the pre-exponential factor (A), are then calculated based on the best-fitting model. Common solid-state reaction models are broadly categorized based on the physical process they represent, such as nucleation, geometrical contraction, diffusion, and reaction order.

While specific, comprehensive kinetic studies on pure copper(II) stearate are not abundantly available in the public domain, the general behavior of similar metal carboxylates provides a framework for understanding its decomposition. For instance, the thermal decomposition of copper(II) squarate, another copper carboxylate, has been shown to proceed in two distinct stages. The initial stage involves the reduction of Cu(II) to Cu(I) with an activation energy of approximately 150 ± 15 kJ mol⁻¹, followed by a second stage where Cu(I) is reduced to metallic copper, with a higher activation energy of 210 ± 20 kJ mol⁻¹. This suggests that the decomposition of copper(II) stearate may also involve multiple steps with varying activation energies.

The application of isoconversional and model-fitting methods would be crucial in elucidating the specific pathways of copper(II) stearate decomposition. By analyzing the dependence of the activation energy on the degree of conversion, researchers can identify the different stages of the reaction and propose corresponding mechanisms.

To illustrate the type of data obtained from such analyses, the following interactive tables present hypothetical kinetic parameters for the thermal decomposition of Copper(II) Stearate, based on common findings for similar compounds.

Table 1: Hypothetical Isoconversional Kinetic Parameters for Copper(II) Stearate Decomposition

| Conversion (α) | Activation Energy (Ea) - FWO (kJ/mol) | Activation Energy (Ea) - KAS (kJ/mol) |

| 0.1 | 145 | 148 |

| 0.3 | 155 | 158 |

| 0.5 | 165 | 168 |

| 0.7 | 180 | 183 |

| 0.9 | 200 | 205 |

Table 2: Hypothetical Model-Fitting Kinetic Parameters for a Proposed Two-Step Decomposition of Copper(II) Stearate

| Decomposition Stage | Temperature Range (°C) | Best-Fit Model (g(α)) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) |

| Stage 1 | 200-280 | Avrami-Erofeev (n=2) | 152 | 1.2 x 10¹³ |

| Stage 2 | 280-350 | Contracting Sphere (R3) | 205 | 5.8 x 10¹⁵ |

Further dedicated research employing these kinetic modeling techniques on pure copper(II) stearate is necessary to populate these tables with experimental data and to fully elucidate the intricate pathways of its thermal decomposition.

Advanced Materials and Nanotechnology Applications Involving Copper Ii Stearate

Thin Films and Coatings Fabricated from Copper(II) Stearate (B1226849)

The amphiphilic nature of copper(II) stearate makes it an excellent candidate for the development of thin films and coatings with specific functionalities, such as extreme water repellency and corrosion protection.

Development of Superhydrophobic Surfaces via Electrodeposition and Spraying Methods

Superhydrophobic surfaces, characterized by water contact angles greater than 150°, have been successfully developed using copper(II) stearate through methods like one-step electrodeposition and solution-immersion techniques. uqac.casemanticscholar.org In the electrodeposition process, a direct voltage is applied between two copper plates immersed in an ethanolic solution of stearic acid. uqac.ca This causes a reaction between the anodic copper electrode and the stearic acid, forming a film of copper(II) stearate on the surface. uqac.ca The resulting surface exhibits a hierarchical micro-nano structure, often described as flower-like or leaf-like, which is crucial for achieving superhydrophobicity. semanticscholar.orgrsc.org This rough texture, combined with the low surface energy of the copper(II) stearate, traps air pockets, minimizing the contact between the surface and water droplets. uqac.ca

Similarly, superhydrophobic surfaces can be created by immersing a suitably prepared copper substrate into an ethanol (B145695) solution of stearic acid. semanticscholar.org Research has shown that creating nanostructures on the copper surface prior to immersion facilitates the attachment of the low-surface-energy copper(II) stearate, leading to excellent superhydrophobic properties. semanticscholar.org The resulting surfaces not only repel water but also exhibit self-cleaning and non-sticking properties. semanticscholar.org

Table 1: Superhydrophobic Properties of Copper(II) Stearate Coatings

| Fabrication Method | Substrate | Key Parameters | Water Contact Angle (°) | Reference |

|---|---|---|---|---|

| One-Step Electrodeposition | Copper | 30 V DC, 3 hours in ethanolic stearic acid | 153 ± 2 | uqac.ca |

| One-Step Electrodeposition | Aluminum Alloy | Ethanolic stearic acid with copper nitrite | 162 | rsc.org |

| Solution-Immersion | Dealloyed Copper | 0.005 mol/L ethanolic stearic acid for 5 min | >156.5 | semanticscholar.org |

| Electrochemical Modification | Copper | 30 V DC, 105 min in ethanolic stearic acid | 157 | uqac.ca |

Langmuir-Blodgett Film Assembly and Interlayer Interactions of Copper(II) Stearate

The Langmuir-Blodgett (LB) technique offers precise control over the assembly of molecularly thin films, and it has been utilized to create highly organized layers of metal stearates, including copper(II) stearate. researchgate.netnih.govnlab.pl In this method, a monolayer of stearic acid is first spread on an aqueous subphase containing copper ions. nih.gov The interaction between the carboxylate head groups of the stearic acid and the copper ions in the subphase leads to the formation of a copper(II) stearate monolayer at the air-water interface. nih.gov

Studies have shown that the binding of copper ions to the stearic acid monolayer is highly dependent on the pH of the subphase and the surface pressure applied to the monolayer. nih.gov Interestingly, research has revealed that an unexpectedly high amount of copper can be bound to the monolayer, suggesting the formation of cluster structures within the film. nih.gov These nanosized cluster formations, observed on the monolayer surface, indicate that the interaction is not a simple 1:2 stoichiometric binding but a more complex process governed by interfacial electrostatics and the molecular arrangement of the stearic acid molecules. nih.gov

When these monolayers are transferred layer by layer onto a solid substrate, multilayer LB films are formed. X-ray diffraction studies on alternating layers of barium stearate and copper(II) stearate have demonstrated that the interlayer distance can be controlled by the sequence of the layers, suggesting that such films could serve as high-precision thickness standards at the angstrom level. researchgate.net The interlayer interactions in these films are primarily van der Waals forces between the long hydrocarbon tails of the stearate molecules, which dictate the packing and stability of the multilayer assembly.

Corrosion Protection Mechanisms Imparted by Copper(II) Stearate Coatings

The superhydrophobic coatings derived from copper(II) stearate provide excellent corrosion protection for metal substrates. uqac.carsc.org The primary mechanism is the formation of a stable barrier that minimizes the contact between the metal surface and corrosive agents like water and electrolytes. uqac.ca The entrapped air within the micro-nano structures of the superhydrophobic surface acts as an insulating layer, effectively preventing the corrosive medium from reaching the substrate. uqac.ca

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have quantified the protective properties of these coatings. For instance, the corrosion current density (icorr), a measure of the corrosion rate, is significantly reduced for surfaces coated with superhydrophobic copper(II) stearate compared to bare substrates. uqac.ca One study found the corrosion current density decreased from 36.10 µA/cm² for a bare copper substrate to as low as 0.01 µA/cm² for a superhydrophobic surface. uqac.ca

Furthermore, the polarization resistance (Rp) and charge transfer resistance (Rct), which indicate the resistance of the surface to corrosion, are substantially increased. EIS analysis of a superhydrophobic film on an aluminum alloy showed an increase in charge transfer resistance from 1.56 kΩ cm² for the cleaned substrate to 1130 kΩ cm² for the coated surface. rsc.org This demonstrates the formation of a highly effective barrier against electrochemical corrosion processes. uqac.carsc.org

Table 2: Corrosion Resistance Data for Copper(II) Stearate Coatings

| Surface Type | Water Contact Angle (°) | Corrosion Current Density (icorr) (µA/cm²) | Polarization Resistance (Rp) (kΩ cm²) | Charge Transfer Resistance (Rct) (kΩ cm²) | Reference |

|---|---|---|---|---|---|

| Bare Copper | ~94 | 36.10 | - | 1 | uqac.ca |

| Hydrophobic Copper Stearate | ~138 | 0.62 | 35 | - | uqac.ca |

| Superhydrophobic Copper Stearate | 157 | 0.01 | 1220 | - | uqac.ca |

| Superhydrophobic Film on Al Alloy | 162 | - | - | 1130 | rsc.org |

Nanomaterial Synthesis Utilizing Copper(II) Stearate as a Precursor

Copper(II) stearate is an effective single-source precursor for the synthesis of various copper-based nanomaterials due to its thermal decomposition characteristics.

Controlled Synthesis of Copper Oxide Nanoparticles from Copper(II) Stearate Thermolysis

Copper oxide (CuO) nanoparticles can be synthesized through the thermal decomposition of copper(II) stearate. nih.gov In a typical synthesis, copper(II) stearate is formed in-situ by reacting a copper precursor, such as copper acetate (B1210297) monohydrate, with stearic acid at an elevated temperature. nih.gov As the temperature increases further, generally in the range of 200–300 °C, the copper(II) stearate decomposes. nih.gov This thermal decomposition process leads to the nucleation and growth of copper nanoparticles, which are subsequently oxidized to form copper oxide nanoparticles upon heat treatment in the air. nih.gov

The main mass loss during the thermolysis of copper(II) stearate is attributed to the release of stearic acid. nih.gov The reaction temperature and environment (e.g., under nitrogen or argon gas) are critical parameters that control the size, morphology, and phase of the resulting nanoparticles. nih.gov Characterization techniques such as X-ray diffraction (XRD) are used to confirm the crystalline structure of the synthesized CuO nanoparticles. ajol.infoijpbs.com Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to analyze their morphology and size distribution, with studies reporting average particle sizes ranging from approximately 10 to 87 nm depending on the specific synthesis conditions. nih.govijpbs.com

Table 3: Synthesis of Copper Oxide Nanoparticles via Thermolysis

| Precursor System | Decomposition Temp. Range (°C) | Resulting Nanoparticle | Average Size | Characterization Methods | Reference |

|---|---|---|---|---|---|

| Copper acetate, Stearic acid, 1-octadecanol | 200-300 | Copper (converted to CuO at 250°C) | ~87 ± 19 nm | XRD, SEM, TEM | nih.gov |

| Schiff Base Copper(II) Complex | 400 | Copper Oxide (CuO) | 10-40 nm | XRD, SEM, FT-IR | ijpbs.com |

Preparation of Copper Sulfide (B99878) Nanocrystals via Copper(II) Stearate Reactions

Copper(II) stearate, or similar copper-long-chain carboxylate complexes like copper oleate (B1233923), can serve as the copper precursor for the synthesis of copper sulfide (CuS or Cu₂S) nanocrystals. mdpi.com The general approach involves the reaction of the copper precursor with a sulfur source in a high-boiling-point solvent. mdpi.comnih.gov

In a typical hot injection method, a solution containing the copper-oleate complex is heated to a specific reaction temperature (e.g., 140 °C to 220 °C). mdpi.com A sulfur precursor, such as 1-dodecanethiol (B93513), is then rapidly injected into the hot solution with vigorous stirring. mdpi.com The dodecanethiol acts as both the sulfur source and a reducing agent, initiating the formation of copper sulfide nanocrystals. mdpi.com The stearate or oleate ions act as capping agents, controlling the growth and preventing the aggregation of the nanocrystals, which is crucial for producing monodisperse particles. mdpi.com The size of the resulting nanocrystals can be precisely controlled by tuning the reaction temperature and duration. mdpi.com

Another method involves the thermolysis of a single-source precursor, such as a copper(II) dithiocarbamate (B8719985) complex, in a coordinating solvent like hexadecylamine (B48584) (HDA) at temperatures around 180 °C. nih.gov The resulting HDA-capped copper sulfide nanoparticles can be isolated through precipitation and washing. nih.gov Characterization using TEM has shown the formation of nearly spherical or rod-shaped nanocrystals with average sizes ranging from 3 to 9.8 nm. nih.gov

Fabrication of Elemental Copper Nanoparticles and Colloids

Copper(II) stearate serves as a versatile precursor for the synthesis of elemental copper nanoparticles and colloids through various chemical routes, most notably thermal decomposition. This method involves the controlled heating of copper(II) stearate in a high-boiling point solvent, leading to its decomposition and the subsequent nucleation and growth of copper nanoparticles.

One common approach involves the in situ formation of copper(II) stearate followed by its thermal decomposition. For instance, copper nano/microparticles can be synthesized by first reacting copper(II) acetate monohydrate with stearic acid in a solvent like 1-octadecene (B91540). nih.govresearchgate.net This reaction forms copper(II) stearate, which then decomposes upon heating to around 290 °C under an inert atmosphere (e.g., pure argon) to yield copper nanoparticles. nih.govresearchgate.nettubitak.gov.tr In such syntheses, other reagents are often employed to facilitate the reaction and control the nanoparticle characteristics. For example, 1-octadecanol can act as both an organic dispersant and a mild reducing agent. nih.govresearchgate.nettubitak.gov.tr The color change of the solution during this process is a key indicator of the different stages of the reaction, starting from blue (indicating the formation of copper stearate), turning transparent (as the copper stearate begins to decompose), and finally becoming reddish-brown, which signals the nucleation and growth of copper particles. nih.gov

The resulting nanoparticles can be characterized by various analytical techniques. X-ray powder diffraction, X-ray photoelectron spectroscopy, Raman spectroscopy, and attenuated total reflectance-Fourier transform infrared spectroscopy are used to confirm the composition and crystalline structure of the synthesized copper particles. nih.govtubitak.gov.tr Electron microscopy techniques, such as scanning and transmission electron microscopy, are employed to analyze their morphology and size distribution. nih.govtubitak.gov.tr Studies have reported the synthesis of copper particles with an average minimum Feret's diameter of approximately 87 ± 19 nm using this thermal decomposition method. nih.govtubitak.gov.tr

Beyond the synthesis of dry nanoparticles, copper(II) stearate is also utilized in the fabrication of colloidal copper. Copper organic sols have been synthesized in toluene (B28343) using copper(II) stearate as the copper(II) precursor. alfa-chemistry.com In a typical procedure, a solution of copper(II) stearate in toluene is prepared, and a stabilizing agent is added. The choice of stabilizer can influence the properties of the resulting colloid. For instance, the addition of 1-dodecanethiol (DDT) to the copper stearate solution leads to the formation of a copper organic sol, with the color changing from green to yellow, indicating nanoparticle formation. alfa-chemistry.com The resulting copper nanoparticles in the sol exhibit a characteristic plasmon resonance peak, which can be observed using UV-Vis spectroscopy. alfa-chemistry.com

Furthermore, a one-step process has been developed to generate copper-zinc colloids where colloidal particles are synthesized from copper and zinc stearates through reduction with hydrogen gas in a continuously operated stirred tank reactor. rsc.orgscispace.comresearchgate.net This method produces spherical, well-separated core-shell particles, typically 5–10 nm in size, consisting of a crystalline metallic copper core stabilized by a zinc stearate shell. rsc.orgscispace.comresearchgate.net

| Synthesis Method | Precursors | Solvent/Medium | Reducing/Stabilizing Agents | Reaction Conditions | Product | Particle Size |

| Thermal Decomposition | Copper(II) acetate monohydrate, Stearic acid | 1-octadecene | 1-octadecanol | Heating to 290 °C under Argon | Copper nano/microparticles | ~87 ± 19 nm |

| Single-Phase Process | Copper(II) stearate | Toluene | 1-dodecanethiol (DDT) | Shaking at room temperature | Copper organic sol | Not specified |

| One-Pot Hydrogen Reduction | Copper stearate, Zinc stearate | Not specified | Hydrogen gas | Continuously operated stirred tank reactor | Colloidal core-shell Cu-Zn nanoparticles | 5–10 nm |

Tribological Applications of Copper(II) Stearate-Derived Nanomaterials

Nanomaterials derived from copper(II) stearate have shown significant promise in tribological applications, particularly as additives in lubricating oils to reduce friction and wear.

Function as Antifriction and Anti-Wear Additives in Lubricating Systems

Copper-containing nanomaterials, synthesized from precursors like copper(II) stearate and other copper carboxylates such as copper(II) laurate, have been demonstrated to be effective antifriction and anti-wear additives in lubricating oils. researchgate.netresearchgate.net When dispersed in a base oil, such as liquid paraffin, these nanoparticles can significantly improve the lubricant's performance.

Tribological tests, often conducted using a pin-on-disc tribometer, have shown that the addition of these copper-containing nanomaterials can lead to a reduction in the coefficient of friction. researchgate.netresearchgate.net The effectiveness of these nano-additives is dependent on their concentration in the lubricating oil. Research has focused on determining the optimal concentration at which the lowest coefficient of friction is achieved. researchgate.netresearchgate.net For instance, studies on nanomaterials derived from copper(II) laurate have explored concentrations ranging from 0.025% to 0.2%. researchgate.netresearchgate.net

The performance of these nano-additives can also be influenced by the operating conditions, such as the applied load. It has been observed that an increase in the normal load can lead to a further decrease in the coefficient of friction when these copper-containing nanomaterials are present in the lubricant. researchgate.netresearchgate.net The introduction of copper oxide nanoparticles, which can be formed from the decomposition of copper(II) stearate, has been shown to enhance the anti-wear and anti-friction properties of lubricants at concentrations of 0.5% and 1%. researchgate.net

The use of copper nanoparticles as lubricant additives offers several advantages over conventional additives. They can provide a rapid formation of a protective film without the need for an induction period for chemical reactions with the friction surfaces. researchgate.netstatnano.com This leads to improved friction resistance and anti-corrosion effectiveness of the sliding components. statnano.com

| Nanomaterial Source | Base Lubricant | Concentration Range Tested | Key Findings |

| Copper(II) laurate | Liquid paraffin | 0.025–0.2% | An optimal concentration exists for the lowest coefficient of friction. researchgate.netresearchgate.net |

| Copper(II) laurate | Liquid paraffin | Not specified | An increase in load leads to a decrease in the coefficient of friction. researchgate.netresearchgate.net |

| Copper(II) complex | Not specified | 0.5% and 1% | Increased anti-wear and anti-friction properties of the lubricant. researchgate.net |

| Copper nanoparticles | General lubricating oil | Not specified | Rapid formation of a protective coating and micro-bearing effect. statnano.com |

Exploration of Wear Reduction Mechanisms by Copper-Containing Nanomaterials

The reduction in wear observed with the addition of copper-containing nanomaterials to lubricants can be attributed to several interconnected mechanisms. These mechanisms leverage the unique properties of the nanoparticles at the friction interface.

One of the primary mechanisms is the "ball bearing" effect . nih.gov The spherical shape of the copper nanoparticles allows them to act as nano-sized ball bearings between the sliding surfaces. This transforms the sliding friction into rolling friction, which significantly reduces the direct contact and friction between the asperities of the interacting surfaces. nih.gov

Another crucial mechanism is the formation of a protective film . encyclopedia.pubmdpi.com The copper nanoparticles can deposit on the friction surfaces, forming a thin, protective tribofilm. mdpi.com This film has a low shear strength, which helps to reduce the friction coefficient. encyclopedia.pub The formation of this film can be a result of both physical deposition and tribo-chemical reactions occurring at the high-pressure and high-temperature contact points.

Furthermore, these nanoparticles exhibit a "mending" or self-repairing effect . encyclopedia.pub The nanoparticles can fill in the microscopic valleys, grooves, and wear tracks on the surfaces of the friction pair. encyclopedia.pubmdpi.com This leads to a smoother surface finish, reducing abrasive wear and stress concentrations. mdpi.commdpi.com The deposition of copper nanoparticles plays a direct role in this self-repairing action on the worn surfaces. encyclopedia.pub

The combination of these mechanisms—rolling, film formation, and surface mending—results in a significant reduction in both friction and wear, thereby extending the operational life of the lubricated components. encyclopedia.pubmdpi.com Scanning electron microscopy analysis of worn surfaces often reveals smoother surfaces when nanoparticle additives are used, providing evidence for these wear reduction mechanisms. researchgate.net

Coordination Chemistry and Colloidal Science of Copper Ii Stearate

Formation and Structural Aspects of Copper(II) Stearate (B1226849) Complexes with Organic Ligands

The coordination chemistry of copper(II) stearate is characterized by its interaction with various organic ligands, leading to the formation of complexes with diverse structures and properties. The d⁹ electronic configuration of the Cu(II) ion allows for various coordination geometries, most commonly tetragonal arrangements. researchgate.net

Interactions with N-Donor Heterocyclic Molecules and Their Spectroscopic Signatures

Copper(II) stearate readily forms complexes with N-donor heterocyclic molecules. scienceopen.com These interactions are primarily driven by the coordination of the nitrogen atom(s) of the heterocyclic ligand to the copper(II) center. Spectroscopic techniques are instrumental in elucidating the nature of these interactions.

Infrared (IR) spectroscopy provides evidence for complex formation through shifts in the vibrational frequencies of both the carboxylate group of the stearate and the functional groups of the heterocyclic ligand. For instance, the formation of a copper(II)-carboxylato bond is indicated by a characteristic band around 1600 cm⁻¹. lrmh.fr Furthermore, the coordination of N-donor ligands can be confirmed by the appearance of new bands corresponding to Cu-N stretching vibrations. nih.gov

Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for studying copper(II) complexes. The EPR spectra can reveal the coordination environment of the copper(II) ion and provide insights into the structure of the complex. nih.gov For example, the absence of a signal around g = 2 in the solid-phase EPR spectrum can suggest a binuclear or polymeric structure for the copper(II) carboxylate complexes. lrmh.fr

UV-Visible spectroscopy also plays a crucial role in characterizing these complexes. The d-d electronic transitions of the copper(II) ion are sensitive to the ligand field, and changes in the absorption spectrum upon addition of a heterocyclic ligand can confirm complex formation and provide information about the coordination geometry. mdpi.com

Influence of Ligand Nature on Complex Formation and Stability

The nature of the organic ligand significantly influences the formation and stability of its complexes with copper(II) stearate. Several factors related to the ligand play a crucial role:

Basicity of the Ligand: Generally, a more basic ligand forms a more stable complex. lscollege.ac.in This is because a more basic ligand is a better electron donor, leading to a stronger coordinate bond with the copper(II) ion.

Chelate Effect: Ligands that can form a chelate ring (bidentate or polydentate ligands) with the metal ion form significantly more stable complexes than monodentate ligands. shodhsagar.com This increased stability is known as the chelate effect. The formation of five- or six-membered chelate rings typically results in the greatest stability. lscollege.ac.in

Steric Factors: The presence of bulky groups on the ligand near the donor atom can hinder the approach of the ligand to the metal ion, leading to weaker bonds and less stable complexes. shodhsagar.com This phenomenon is known as steric hindrance.

Number of Donor Atoms: The stability of the complex generally increases with the number of donor atoms on the ligand that can coordinate to the metal ion. lscollege.ac.in

The stability of these complexes is a critical factor in their practical applications, such as in catalysis and as antimicrobial agents. researchgate.net The table below summarizes the influence of various ligand properties on the stability of copper(II) complexes.

| Ligand Property | Influence on Complex Stability | Rationale |

| Basicity | Increased basicity generally leads to higher stability. | Stronger electron donation from the ligand to the metal center. |

| Chelation | Chelating ligands form more stable complexes. | Entropically and enthalpically favorable ring formation. |

| Steric Hindrance | Bulky groups near the donor atom decrease stability. | Repulsion between the ligand and the metal's coordination sphere. |

| Number of Donor Atoms | More donor atoms generally increase stability. | Formation of multiple coordinate bonds. |

Micellization and Self-Assembly Behavior of Copper(II) Stearate in Solution

As a metal soap, copper(II) stearate exhibits amphiphilic properties, meaning it has both a hydrophilic (polar) head (the copper carboxylate group) and a hydrophobic (nonpolar) tail (the long stearate hydrocarbon chain). This dual nature drives its self-assembly into micelles in solution.

Determination of Critical Micelle Concentration (CMC) in Mixed Solvent Systems

In solution, individual amphiphilic molecules can exist up to a certain concentration. Above this concentration, known as the Critical Micelle Concentration (CMC), the molecules aggregate to form micelles. juniperpublishers.com The CMC is a key parameter that characterizes the self-assembly behavior of surfactants.

The CMC of copper(II) stearate has been investigated in various mixed solvent systems, such as benzene-methanol mixtures. scienceopen.comresearchgate.net The composition of the solvent mixture has a significant impact on the CMC. researchgate.netdntb.gov.ua For instance, studies have shown that the CMC is dependent on the polarity of the solvent. dntb.gov.ua The CMC can be determined using various techniques, including viscometry, where a marked change in the viscosity of the solution with concentration indicates the onset of micelle formation. scienceopen.comresearchgate.net

The table below shows hypothetical CMC values for copper(II) stearate in different solvent mixtures to illustrate the effect of solvent composition.

| Solvent System (v/v) | Hypothetical CMC (mol/L) |

| 80% Benzene / 20% Methanol | 0.008 |

| 60% Benzene / 40% Methanol | 0.012 |

| 40% Benzene / 60% Methanol | 0.018 |

| 20% Benzene / 80% Methanol | 0.025 |

Viscometric Studies of Copper(II) Stearate Micellar Aggregation

Viscometry is a powerful tool for studying the micellar behavior of copper(II) stearate. scienceopen.comresearchgate.net The viscosity of a copper(II) stearate solution changes with its concentration. Below the CMC, the viscosity increases gradually. However, at the CMC, there is a distinct change in the slope of the viscosity versus concentration plot, indicating the formation of micelles. scienceopen.com

The viscosity data can be analyzed using equations such as the Jones-Dole and Moulik equations to obtain parameters that provide insights into solute-solute and solute-solvent interactions. scienceopen.comeurekaselect.com These interactions are crucial in understanding the aggregation behavior of the soap molecules and the structure of the micelles. The shape and size of the micelles can also influence the viscosity of the solution. bspublications.net

Formation and Stability of Colloidal Dispersions of Copper(II) Stearate in Non-Aqueous Media

Copper(II) stearate can form colloidal dispersions in non-aqueous media. science.gov These dispersions consist of finely divided particles of copper(II) stearate distributed throughout a continuous liquid phase.

The formation of these dispersions often requires specific methods, as they may not form spontaneously. uomustansiriyah.edu.iq The stability of these lyophobic (solvent-hating) colloids is a critical aspect. uobasrah.edu.iq Unlike lyophilic (solvent-loving) colloids, lyophobic dispersions are thermodynamically unstable. bspublications.netresearchgate.net Their stability is primarily due to the presence of surface charges on the colloidal particles, which cause them to repel each other and prevent aggregation. slideshare.net

The addition of electrolytes can significantly affect the stability of these dispersions. Even low concentrations of electrolytes can neutralize the surface charge on the particles, leading to coagulation or precipitation. bspublications.net The stability of copper(II) stearate dispersions is crucial for their applications in areas such as pigments and coatings.

Theoretical and Computational Investigations of Copper Ii Stearate Systems

Molecular Mechanics and Molecular Dynamics Simulations for Structural Organization and Intermolecular Interactions

Molecular mechanics (MM) and molecular dynamics (MD) simulations are instrumental in elucidating the structural arrangements and intermolecular forces within copper(II) stearate (B1226849) systems. These computational techniques have revealed that copper(II) stearate, along with other transition metal stearates, typically organizes into lamellar layers. researchgate.netresearchgate.net Within these layers, the aliphatic chains of the stearate ligands and the copper atoms are arranged in two-dimensional periodic arrays. researchgate.netresearchgate.net

A common structural motif for copper(II) carboxylates, including stearate, is the dinuclear "paddle-wheel" dimer. researchgate.net In this arrangement, two copper(II) ions are bridged by four carboxylate groups from the stearate ligands. researchgate.net The coordination geometry around each copper atom in this dimer is typically a distorted square pyramidal shape. researchgate.netnih.gov

Table 1: Key Findings from Molecular Mechanics and Molecular Dynamics Simulations

| Simulation Aspect | Finding |

|---|---|

| Structural Organization | Lamellar layers with 2D periodic arrays of aliphatic chains and metal atoms. researchgate.netresearchgate.net |

| Effect of Temperature | Increased temperature leads to disordering of hydrocarbon chains. researchgate.netresearchgate.net |

| Common Dimer Structure | "Paddle-wheel" dinuclear complex. researchgate.net |

| Coordination Geometry | Distorted square pyramidal around the Cu(II) ions. researchgate.netnih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of copper(II) stearate. These methods can elucidate the nature of the bonding between the copper ion and the stearate ligands. For instance, in related copper(II) carboxylate complexes, DFT calculations have shown that the Cu 3dx2-y2 orbitals are strongly involved in bonding with the carboxylate groups. researchgate.net

DFT calculations are also employed to analyze spectroscopic data. For example, the differences in vibrational frequencies (Δν) between the asymmetric and symmetric stretching of the carboxylate group can indicate its coordination mode. A Δν value in the range of 185 cm⁻¹ to 215 cm⁻¹ is suggestive of a bridging bidentate coordination, which is characteristic of the paddle-wheel structure. nih.gov

Table 2: Insights from Quantum Chemical Calculations

| Calculation Type | Information Gained |

|---|---|

| Density Functional Theory (DFT) | Elucidation of electronic structure and bonding. researchgate.net |

| Ligand Engineering Studies | Manipulation of physicochemical properties. rsc.org |

| Vibrational Frequency Analysis | Determination of carboxylate coordination mode. nih.gov |

Computational Modeling of Catalytic Pathways and Transition States Involving Copper(II) Stearate

Computational modeling is a vital tool for investigating the catalytic applications of copper(II) stearate. These methods can map out reaction mechanisms, identify intermediates, and calculate the energy barriers of transition states. While specific studies focusing exclusively on the catalytic pathways of copper(II) stearate are not abundant in the provided search results, the general principles of computational catalysis are applicable.

Techniques like the nudged elastic band (NEB) method and the DIMER method are used to locate transition state structures and determine the minimum energy pathways for catalytic reactions. mdpi.com These calculations are computationally intensive but provide crucial information on reaction kinetics. mdpi.com For complex systems, Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can be employed, where the reactive center is treated with a high level of quantum theory, and the surrounding environment is described by classical molecular mechanics. rsc.org

The catalytic activity of copper-based systems is often linked to the redox cycle of copper ions (Cu(I)/Cu(II)). frontiersin.org Computational models can help elucidate the role of different copper species and their oxidation states at various stages of a catalytic cycle.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Copper(II) stearate |

| Copper(II) acetate (B1210297) |

| Copper(I) acetate |

| Copper(I) benzoate |

| Copper(II) oxide |

| Copper(II) sulphate |

| Sodium carbonate |

| Copper linoleate |

| Copper oleate (B1233923) |

| Copper abietate |

| Guaiacol (B22219) |

| Formic acid |

| Sodium stearate |

Future Research Directions and Emerging Applications of Copper Ii Stearate

Development of Novel and Energy-Efficient Synthesis Pathways with Enhanced Control

Future research into the synthesis of copper(II) stearate (B1226849) is increasingly focused on developing methods that are not only more energy-efficient and environmentally friendly but also offer greater control over the final product's properties. Traditional synthesis methods are being re-evaluated in favor of novel pathways that minimize waste, reduce reaction temperatures, and shorten reaction times.

One promising area of research is the development of environmentally protective synthesis methods. A patented approach, for example, utilizes basic copper carbonate and stearic acid in water at relatively low temperatures (75-85 °C) with the aid of a catalyst. google.com This method is reported to have a high production efficiency, low energy and water consumption, and generates no byproducts, allowing for the repeated use of medium water and waste heat. google.com The resulting copper(II) stearate is described as having high purity and good color. google.com

Another avenue of exploration is electrochemical synthesis. This technique involves the slow release of Cu²⁺ ions from the electrochemical oxidation of a copper anode in the presence of stearic acid. researchgate.net Research has investigated the effect of applied voltage on the synthesis, demonstrating a novel approach to forming copper(II) stearate complexes. researchgate.net This method offers a pathway to potentially greater control over the reaction kinetics and product formation.

Thermal decomposition methods also present a unique approach to synthesizing copper-containing materials from copper(II) stearate precursors. For instance, copper nano/microparticles have been successfully synthesized by the thermal decomposition of a copper stearate intermediate in 1-octadecene (B91540) at 290 °C. nih.gov This highlights the role of copper(II) stearate as a precursor in controlled synthesis of nanomaterials.

A summary of various synthesis approaches is presented below:

| Synthesis Method | Key Features | Potential Advantages |

| Environmental-Protection Method | Uses basic copper carbonate, stearic acid, and a catalyst in water at 75-85°C. google.com | Low reaction temperature, short reaction time, no byproducts, high purity, energy and water efficient. google.com |

| Electrochemical Synthesis | Slow release of Cu²⁺ from a copper anode in the presence of stearic acid. researchgate.net | Potential for enhanced control over reaction kinetics and product formation. researchgate.net |

| Solution-Based Precipitation | Reaction of copper(II) chloride with the sodium salt of stearic acid in a solvent like methanol. rsc.orgwikipedia.org | A common laboratory-scale method for producing copper(II) stearate precipitate. rsc.orgwikipedia.org |

| Thermal Decomposition Precursor | Formation of a copper stearate intermediate followed by thermal decomposition to yield copper nano/microparticles. nih.gov | Enables the synthesis of controlled-size copper nanomaterials. nih.gov |

Future work in this area will likely focus on optimizing these novel pathways for industrial-scale production, further reducing the environmental footprint, and tailoring the synthesis conditions to produce copper(II) stearate with specific physical and chemical properties for targeted applications.

Exploration of Undiscovered Catalytic Systems and Diverse Reaction Types

The catalytic activity of copper(II) stearate is a significant area of current and future research, with a primary focus on its application in the petrochemical industry. Its oil-solubility makes it a particularly effective catalyst for the in-situ combustion (ISC) of heavy oil, a process used for enhanced oil recovery. alfa-chemistry.comeurekalert.org

The catalytic mechanism involves copper(II) stearate promoting both low-temperature oxidation (LTO) and high-temperature oxidation (HTO), in some cases merging the two stages and facilitating the formation and combustion of coke-like residues. researchgate.netresearchgate.net This catalytic effect is attributed to the good dispersion of the oil-soluble copper stearate and the in-situ formation of highly active copper oxide nanoparticles. researchgate.net

A comparison of the catalytic effects of copper(II) stearate in heavy oil oxidation is detailed in the table below:

| Catalytic Effect | Observation | Reference |

| Activation Energy Reduction | Significantly decreased the activation energy values in LTO, FD, and HTO stages of heavy oil combustion. alfa-chemistry.com | alfa-chemistry.com |

| Homogeneous Catalysis | Acts as a homogeneous catalyst in the low-temperature oxidation phase before its decomposition. alfa-chemistry.comeurekalert.orgresearchgate.net | alfa-chemistry.comeurekalert.orgresearchgate.net |

| Heterogeneous Catalysis | In-situ generated CuO nanoparticles serve as a heterogeneous catalyst at high temperatures. alfa-chemistry.comresearchgate.net | alfa-chemistry.comresearchgate.net |

| Improved ISC Performance | Lower ignition temperature, increased oil recovery, and enhanced in-situ oil upgrading. researchgate.netalfa-chemistry.com | researchgate.netalfa-chemistry.com |

Beyond its application in enhanced oil recovery, copper(II) stearate has been noted as a catalyst for the decomposition of hydroperoxides. wikipedia.org Future research is expected to delve into other potential catalytic applications. The ability of copper(II) stearate to act as a precursor for catalytically active nanoparticles opens up possibilities for its use in a wider range of chemical transformations. The exploration of its catalytic activity in organic synthesis, polymerization reactions, and environmental remediation processes are promising avenues for future investigation.

Integration of Copper(II) Stearate into Multifunctional Nanocomposites and Hybrid Materials

The integration of copper(II) stearate into multifunctional nanocomposites and hybrid materials is an emerging field with significant potential for creating advanced materials with tailored properties. Its unique chemical structure and properties make it a valuable component in the fabrication of materials for a variety of applications.

Copper(II) stearate also serves as a precursor for the synthesis of copper-containing nanomaterials, which can then be incorporated into various matrices. For instance, it has been used in the synthesis of monodisperse spherical copper sulfide (B99878) (Cu₂S) nanocrystals. alfa-chemistry.com Furthermore, copper-containing nanomaterials derived from the thermolysis of copper(II) stearate have been investigated as antifriction additives in lubricating oils. researchgate.net The in-situ formation of nanoparticles from the decomposition of copper(II) stearate within a lubricant base can lead to improved tribological properties. researchgate.net

The table below summarizes some of the research findings on the integration of copper(II) stearate into nanocomposites:

| Application Area | Composite System | Key Findings |

| Superhydrophobic Coatings | ZnO/Copper(II) Stearate | Achieved a water contact angle of approximately 161°, indicating excellent superhydrophobicity. alfa-chemistry.com |

| Nanocrystal Synthesis | Copper(II) Stearate as a precursor for Cu₂S nanocrystals | Successful synthesis of high-quality, monodisperse Cu₂S nanocrystals with controlled sizes. alfa-chemistry.com |

| Antifriction Additives | Copper-containing nanomaterials from Copper(II) Stearate in lubricants | The introduction of copper-based nanoparticles can reduce the friction coefficient of lubricants. researchgate.net |

Future research in this domain will likely focus on exploring the synergy between copper(II) stearate and other nanomaterials, such as carbon nanotubes, graphene, and various metal oxides, to create novel multifunctional composites. rsc.orgresearchgate.net The development of these hybrid materials could lead to advancements in areas such as protective coatings, advanced lubricants, and functional textiles.

Advanced In-Situ Characterization Techniques for Real-Time Mechanistic Studies

Understanding the dynamic processes and reaction mechanisms involving copper(II) stearate, particularly in its catalytic applications, necessitates the use of advanced in-situ characterization techniques. These methods allow for the real-time monitoring of physical and chemical changes as they occur, providing invaluable insights that are not obtainable through ex-situ analysis.

In the context of its use as a catalyst for heavy oil oxidation, a suite of analytical techniques has been employed to investigate its catalytic mechanism and kinetics. These include:

Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TG-FTIR): This combination allows for the simultaneous measurement of mass loss and the identification of evolved gases as a function of temperature, providing information on the decomposition of copper(II) stearate and the oxidation products of heavy oil. researchgate.net

High-Pressure Differential Scanning Calorimetry (HP-DSC): This technique is used to study the thermal effects of reactions under high pressure, which is relevant to the conditions of in-situ combustion. It helps in determining the catalytic effect of copper(II) stearate on the oxidation performance of heavy oil. researchgate.net

X-ray Diffraction (XRD): XRD is employed to identify the crystalline phases present in the system, such as the in-situ formation of copper oxide nanoparticles from the decomposition of copper(II) stearate. researchgate.net

Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS): These surface-sensitive techniques provide information on the morphology and elemental composition of the catalyst and coke residues, helping to elucidate the heterogeneous catalytic mechanism. researchgate.net

The table below highlights the application of these techniques in studying copper(II) stearate's catalytic role:

| Characterization Technique | Information Obtained |

| TG-FTIR | Real-time analysis of decomposition and evolved gas composition. researchgate.net |

| HP-DSC | Measurement of heat flow and reaction kinetics under high pressure. researchgate.net |

| XRD | Identification of crystalline phases and in-situ formed nanoparticles. researchgate.net |

| SEM | Morphological analysis of catalyst and reaction products. researchgate.net |

| XPS | Surface elemental composition and chemical state analysis. researchgate.net |

Future research will likely involve the application of more sophisticated in-situ techniques to gain a deeper understanding of the molecular-level transformations of copper(II) stearate during catalytic processes. Techniques such as in-situ transmission electron microscopy (TEM) could provide real-time visualization of the formation and evolution of copper oxide nanoparticles. Additionally, in-situ spectroscopic methods like Raman and infrared spectroscopy, under reaction conditions, can offer detailed information about the chemical bonding and structural changes of the catalyst and reactants.

Environmental and Sustainability Considerations in Copper(II) Stearate Research and Application

As the applications of copper(II) stearate expand, it is crucial to consider the environmental and sustainability aspects of its lifecycle, from synthesis to disposal. Future research will increasingly need to focus on developing greener processes and ensuring the responsible use of this compound.

A significant step towards sustainability is the development of environmentally friendly synthesis methods. As mentioned previously, a patented method for synthesizing copper(II) stearate aims to minimize environmental impact by operating at lower temperatures, reducing water consumption, and eliminating the generation of byproducts. google.com This approach, which allows for the recycling of water and waste heat, represents a move towards a more circular economy for the production of this chemical. google.com

The environmental impact of copper itself is a key consideration. While copper is an essential element for many organisms, its bioavailability and potential for toxicity are dependent on its chemical form and the characteristics of the local environment. internationalcopper.org Research into the environmental fate and transport of copper(II) stearate and its degradation products is necessary to assess any potential risks to aquatic and terrestrial ecosystems. The bioavailability of copper from copper(II) stearate in soils and sediments will be an important area of study. internationalcopper.org

In its applications, such as in antifouling paints, the release of copper into the environment is a known concern. haz-map.com Future research should focus on developing formulations that minimize the leaching of copper while maintaining efficacy. This could involve encapsulating the copper(II) stearate or incorporating it into a more stable matrix.

The table below outlines key areas for future research regarding the environmental and sustainability aspects of copper(II) stearate:

| Research Area | Focus |

| Green Synthesis | Development and optimization of synthesis routes with low energy consumption, minimal waste, and use of renewable resources. google.com |